Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-
Overview
Description
Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]- typically involves the reaction of 4-(4-oxo-1-piperidinyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of certain enzymes, making them potential candidates for drug development.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]- involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]- can be compared with other piperidine derivatives such as:
- N-(4-(4-oxopiperidin-1-yl)phenyl)acetamide
- 4-N-phenylaminoquinoline derivatives
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]- lies in its specific acetamide and piperidine moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(4-oxopiperidin-1-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-11-2-4-12(5-3-11)15-8-6-13(17)7-9-15/h2-5H,6-9H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYIBWGNDFPFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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